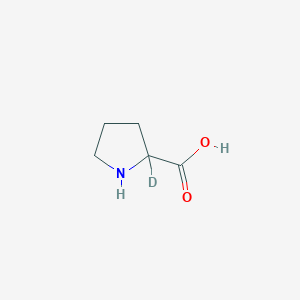

DL-Proline-2-d1

Descripción general

Descripción

DL-Proline-2-d1: is a deuterated form of proline, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. It is a stable isotope of proline, where one hydrogen atom is replaced by a deuterium atom. This modification makes it valuable in various scientific research applications, particularly in the study of metabolic pathways and enzyme kinetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DL-Proline-2-d1 involves the incorporation of deuterium into the proline molecule. One common method is the catalytic hydrogenation of proline in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium into the proline molecule. The final product is then purified through crystallization or chromatography techniques to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions: DL-Proline-2-d1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrrolidone carboxylic acid under mild conditions.

Reduction: It can be reduced to form hydroxyproline using reducing agents like sodium borohydride.

Substitution: The amino group in this compound can participate in substitution reactions with electrophiles to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Pyrrolidone carboxylic acid.

Reduction: Hydroxyproline.

Substitution: N-substituted proline derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Protein Structure and Function

DL-Proline is crucial for protein synthesis and folding. Its unique cyclic structure allows it to introduce kinks in polypeptide chains, influencing the conformation of proteins. The deuterated form, DL-Proline-2-d1, is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, where it can serve as a probe for protein dynamics due to its distinct chemical shifts compared to non-deuterated proline .

1.2 Osmoprotective Functions

In plants, proline accumulation serves as an osmoprotectant under stress conditions such as drought and salinity. Research indicates that this compound can enhance stress tolerance in various plant species by stabilizing cellular structures and scavenging reactive oxygen species (ROS) . This property is particularly significant for agricultural applications aimed at improving crop resilience.

Medicinal Chemistry

2.1 Drug Development

This compound has potential applications in drug development due to its ability to act as a scaffold for creating bioactive compounds. Its structural characteristics can be exploited in designing inhibitors for various biological targets, including enzymes involved in cancer progression . For instance, modifications of proline derivatives have shown promise in developing anticancer agents through their interactions with specific proteins involved in cell growth and survival.

2.2 Neuroprotective Effects

Recent studies highlight the neuroprotective properties of proline derivatives, including this compound. These compounds have been shown to enhance neurotrophic functions and may play a role in treating neurodegenerative diseases by modulating insulin-like growth factor signaling pathways . This application underscores the importance of this compound in pharmacological research.

Environmental Science

3.1 Bioremediation

This compound can also be applied in environmental science, particularly in bioremediation efforts. Its role as an osmoprotectant extends to microorganisms that degrade pollutants under stress conditions. By enhancing the survival and activity of these microorganisms, this compound can facilitate the breakdown of environmental contaminants, making it a valuable tool in ecological restoration projects .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Biochemistry | Protein structure analysis | Used as a probe in NMR spectroscopy for studying protein dynamics |

| Medicinal Chemistry | Drug development | Serves as a scaffold for designing bioactive compounds |

| Neuroprotective effects | Potential role in treating neurodegenerative diseases | |

| Environmental Science | Bioremediation | Enhances microbial degradation of pollutants under stress conditions |

Case Studies

Case Study 1: Proline as an Osmoprotectant

In a study examining the effects of proline on plant stress tolerance, researchers found that exogenous application of this compound significantly improved the growth and yield of salt-stressed tobacco plants by enhancing antioxidant enzyme activities and reducing oxidative damage .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of cyclic peptides derived from proline highlighted that this compound could modulate neurotrophic factor signaling pathways, offering potential therapeutic strategies for conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of DL-Proline-2-d1 involves its incorporation into biological systems where it can replace natural proline. This substitution allows researchers to track and study the behavior of proline in various biochemical processes. The deuterium atom in this compound provides a distinct signal in NMR spectroscopy, making it easier to monitor its interactions and transformations within the system .

Comparación Con Compuestos Similares

L-Proline-2,5,5-d3: Another deuterated form of proline with three deuterium atoms.

DL-Proline-1-13C: A carbon-13 labeled form of proline.

DL-Proline-4-13C: Another carbon-13 labeled form of proline.

Uniqueness of DL-Proline-2-d1: this compound is unique due to its specific deuterium labeling at the second position. This specific labeling provides distinct advantages in studies involving NMR spectroscopy and mass spectrometry, as it allows for precise tracking and analysis of proline’s behavior in various biochemical processes .

Actividad Biológica

DL-Proline-2-d1 is a deuterated form of proline, an amino acid that plays a critical role in various biological processes. This compound is of particular interest due to its potential implications in protein folding, cellular signaling, and metabolic pathways. Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.

This compound has the molecular formula CHNO and a molecular weight of approximately 115.13 g/mol. The deuteration at the 2-position allows for enhanced tracking in metabolic studies and provides unique insights into proline metabolism and its effects on biological systems.

Role in Protein Folding

Proline isomerization, particularly involving the cis and trans forms, significantly influences protein folding and stability. Research indicates that proline residues can act as "switches" that modulate protein structure and function, impacting various cellular processes such as enzyme activity and receptor signaling . The unique ability of proline to adopt different conformations is crucial for proper protein function, making this compound a valuable tool in studying these dynamics.

Cellular Signaling

This compound has been shown to participate in cellular signaling pathways. For instance, it may influence the activation of signaling proteins involved in cell cycle regulation and apoptosis. Studies suggest that proline derivatives can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades .

Study on Proline Isomerization

A notable study investigated the role of proline isomerization in the refolding kinetics of bovine ribonuclease A. The researchers found that proline isomerization was a rate-limiting step during enzyme refolding, highlighting its significance in protein dynamics . This study utilized this compound to trace conformational changes during the folding process, demonstrating its utility in understanding protein behavior.

Metabolic Pathway Analysis

Another study focused on the metabolic pathways involving proline. Researchers utilized mass spectrometry to analyze how this compound is incorporated into various biochemical pathways. The findings indicated that this compound plays a role in nitrogen metabolism and cellular energy homeostasis, further emphasizing its biological relevance .

Research Findings

Therapeutic Implications

The unique properties of this compound suggest potential therapeutic applications. Its ability to influence protein folding makes it a candidate for drug design targeting diseases associated with protein misfolding, such as Alzheimer's disease. Furthermore, its role in metabolic pathways could be leveraged for developing treatments for metabolic disorders.

Propiedades

IUPAC Name |

2-deuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.